molecular formula C14H10BrN2O+ B11702142 1-[2-(4-Bromophenyl)-2-oxoethyl]-3-cyanopyridinium CAS No. 765211-04-9

1-[2-(4-Bromophenyl)-2-oxoethyl]-3-cyanopyridinium

Cat. No.: B11702142
CAS No.: 765211-04-9
M. Wt: 302.15 g/mol
InChI Key: QVISHXGHKAVTOX-UHFFFAOYSA-N
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Description

1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-CYANOPYRIDIN-1-IUM is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a cyano group, and a pyridinium ion, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-CYANOPYRIDIN-1-IUM typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized to form the desired pyridinium compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-CYANOPYRIDIN-1-IUM undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridinium compounds .

Scientific Research Applications

1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-CYANOPYRIDIN-1-IUM has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-CYANOPYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylhydrazine hydrochloride
  • O, O-diethyl-O-(2-chloro-4-bromophenyl) thiophosphate
  • 4-Bromoacetophenone

Uniqueness

1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-CYANOPYRIDIN-1-IUM is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

765211-04-9

Molecular Formula

C14H10BrN2O+

Molecular Weight

302.15 g/mol

IUPAC Name

1-[2-(4-bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carbonitrile

InChI

InChI=1S/C14H10BrN2O/c15-13-5-3-12(4-6-13)14(18)10-17-7-1-2-11(8-16)9-17/h1-7,9H,10H2/q+1

InChI Key

QVISHXGHKAVTOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)Br)C#N

Origin of Product

United States

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